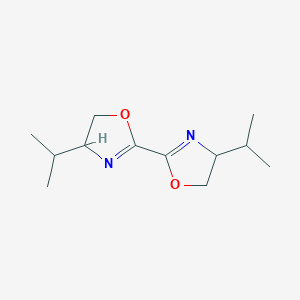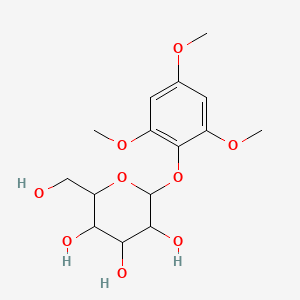
2\'-O-(2-Methoxyethyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-(2-Methoxyethyl)adenosine is a derivative of the purine nucleoside adenosine. This compound is characterized by the substitution of a methoxyethyl group at the 2’-hydroxyl position of the ribose sugar. It is commonly used in the synthesis of oligonucleotides and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-(2-Methoxyethyl)adenosine typically involves the protection of the hydroxyl groups at the C3’ and C5’ positions of the ribose sugarThe final step involves the deprotection of the hydroxyl groups .
Industrial Production Methods: For industrial production, the method involves the cyclization of the sugar phosphate, attachment of the methoxyethyl side-chain at the C2’ position, and subsequent deprotection of the 3’ and 5’ positions .
Chemical Reactions Analysis
Types of Reactions: 2’-O-(2-Methoxyethyl)adenosine undergoes various chemical reactions, including substitution reactions. It can be used as a building block for cross-linking oligonucleotides .
Common Reagents and Conditions: . The reactions are typically carried out under mild conditions to prevent degradation of the nucleoside.
Major Products: The major products formed from these reactions are modified oligonucleotides that incorporate the 2’-O-(2-Methoxyethyl)adenosine moiety .
Scientific Research Applications
2’-O-(2-Methoxyethyl)adenosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-O-(2-Methoxyethyl)adenosine involves its incorporation into oligonucleotides, which can then interact with specific molecular targets. The methoxyethyl group enhances the binding affinity of the oligonucleotides to their targets, thereby increasing their efficacy .
Comparison with Similar Compounds
- 2’-O-Methyladenosine
- 2’-O-(2-Methoxyethyl)guanosine
- 2’-O-(2-Methoxyethyl)cytidine
Comparison: 2’-O-(2-Methoxyethyl)adenosine is unique due to its enhanced binding affinity and stability compared to other similar compounds. The methoxyethyl group provides additional steric hindrance, which protects the nucleoside from enzymatic degradation .
Properties
IUPAC Name |
5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O5/c1-21-2-3-22-10-9(20)7(4-19)23-13(10)18-6-17-8-11(14)15-5-16-12(8)18/h5-7,9-10,13,19-20H,2-4H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDXUJRJLRLJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,2-dihydropyrimidin-2-one](/img/structure/B13388670.png)
![N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide](/img/structure/B13388675.png)
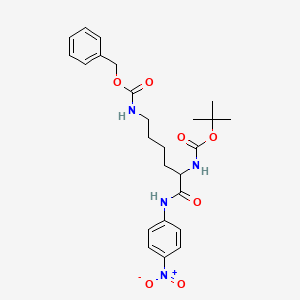
![(3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13388690.png)
![1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0](/img/structure/B13388691.png)
![1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-1-benzopyran-8-yl]but-3-en-2-one](/img/structure/B13388693.png)

![5,10,15,20,25,30,35-Heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13388700.png)
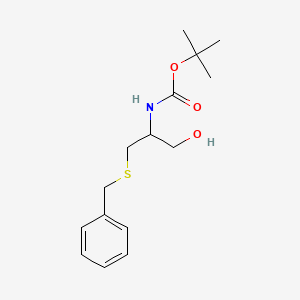
![4-[6-[Bis(2-chloroethyl)amino]-3-methyl-1,2-dihydrobenzimidazol-2-yl]butanoic acid hydrochloride](/img/structure/B13388725.png)
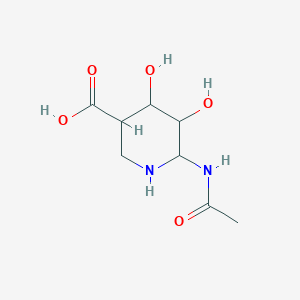
![3-[2-(2-Amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol](/img/structure/B13388739.png)
